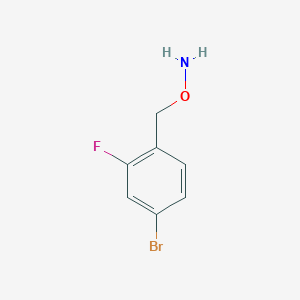
O-(4-Bromo-2-fluorobenzyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Bromo-2-fluorobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . It is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position on a benzyl ring, which is attached to a hydroxylamine group.
Preparation Methods
The synthesis of O-(4-Bromo-2-fluorobenzyl)hydroxylamine typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
O-(4-Bromo-2-fluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine and fluorine atoms on the benzyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
O-(4-Bromo-2-fluorobenzyl)hydroxylamine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(4-Bromo-2-fluorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and fluorine atoms on the benzyl ring may also contribute to its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar compounds to O-(4-Bromo-2-fluorobenzyl)hydroxylamine include:
O-(4-Bromo-2-chlorobenzyl)hydroxylamine: Similar structure but with a chlorine atom instead of fluorine.
O-(4-Bromo-2-methylbenzyl)hydroxylamine: Similar structure but with a methyl group instead of fluorine.
O-(4-Bromo-2-nitrobenzyl)hydroxylamine: Similar structure but with a nitro group instead of fluorine.
This compound is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interaction with molecular targets .
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
O-[(4-bromo-2-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7BrFNO/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3H,4,10H2 |
InChI Key |
QRZHOFDXFLVONN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


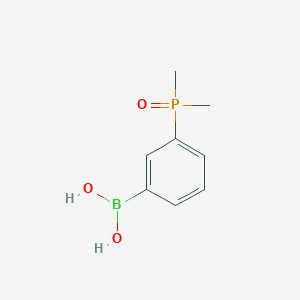
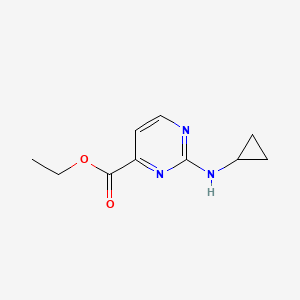
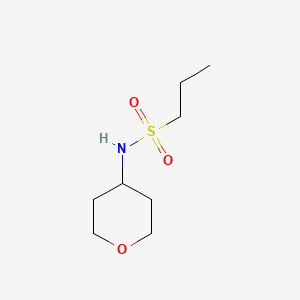
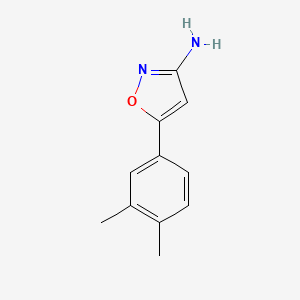
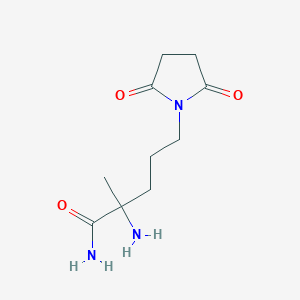
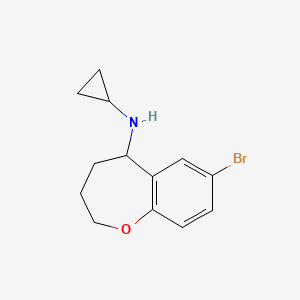

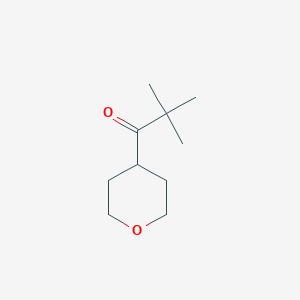
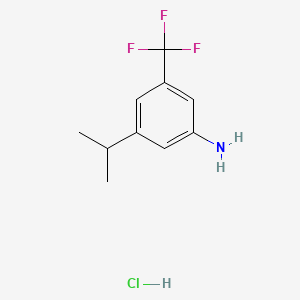
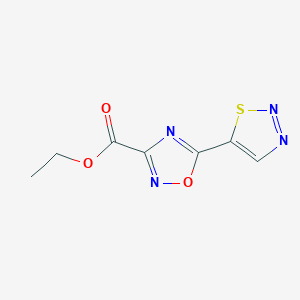
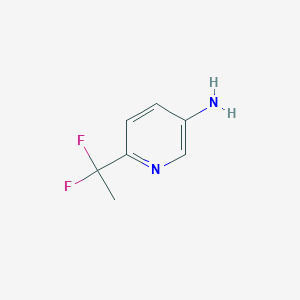
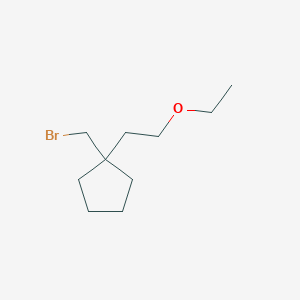
![3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)
![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)
